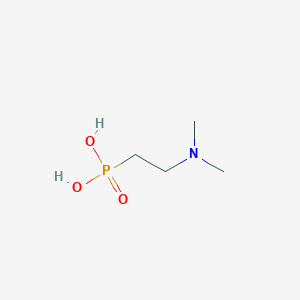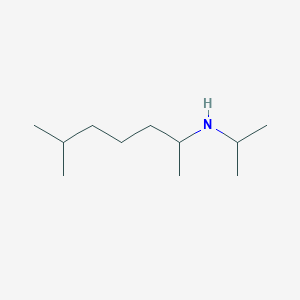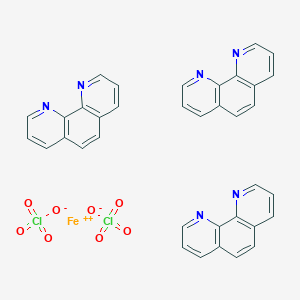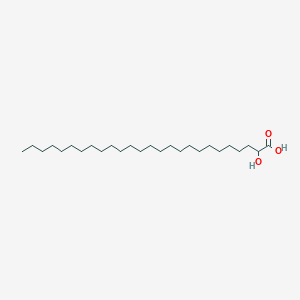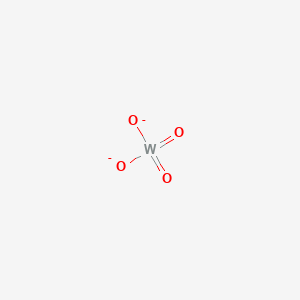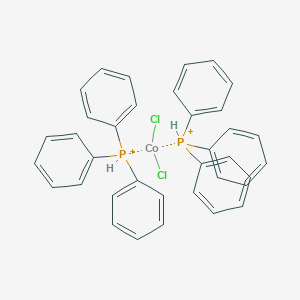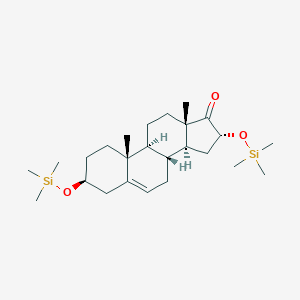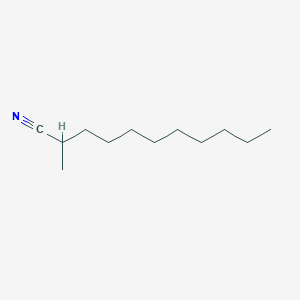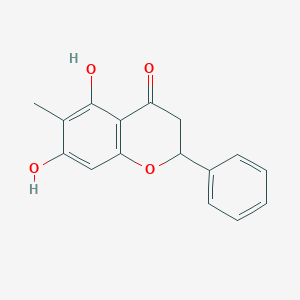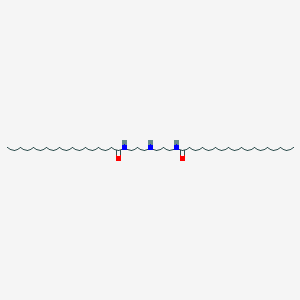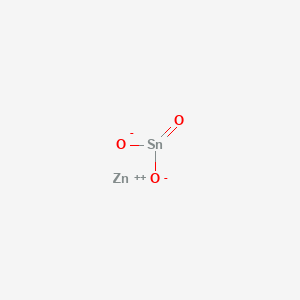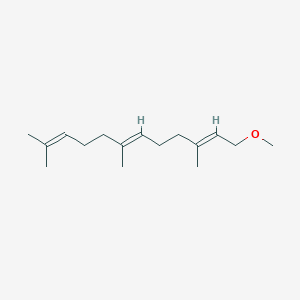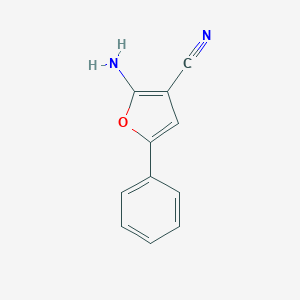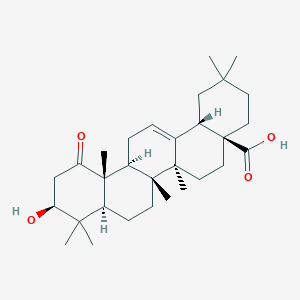
Virgatinsäure
Übersicht
Beschreibung
Virgatic acid is a pentacyclic triterpenoid compound that has been isolated from various plant species, including Salvia virgata and Juglans sinensis . It is characterized by its olean-12-ene skeleton, with a carboxy group at position 28, a β-hydroxy group at position 3, and an oxo group at position 1 . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactions.
Industry: Virgatic acid could be used in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
Target of Action
Virgatic acid, also known as Momordic acid, is a pentacyclic triterpenoid
Biochemical Pathways
They can also modulate the activity of various enzymes and receptors, leading to downstream effects on numerous cellular processes .
Pharmacokinetics
It’s known that the bioavailability of triterpenoids can be influenced by factors such as their solubility, stability, and the presence of specific transporters in the body .
Result of Action
These effects are likely the result of the compound’s interactions with its various targets and its influence on different biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Virgatic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the characteristics of the specific biological environment in which it is present, including the types of cells, the presence of specific enzymes or receptors, and the overall physiological state of the organism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of virgatic acid typically involves the extraction from plant sources. The aerial parts of Salvia virgata are commonly used for this purpose . The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, which is then subjected to chromatographic techniques to isolate virgatic acid .
Industrial Production Methods: Industrial production of virgatic acid is not well-documented, but it would likely involve large-scale extraction from plant materials followed by purification processes. The use of biotechnological methods, such as plant cell cultures, could also be explored for the sustainable production of virgatic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Virgatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxy, hydroxy, and oxo groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize virgatic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxo group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the β-hydroxy group, using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
- Oleanolic acid
- Ursolic acid
- Crataegolic acid
- Lupeol
- Corosolic acid
Virgatic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties.
Eigenschaften
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWBODJDDBCDFA-DXEZAUPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14356-51-5 | |
| Record name | Virgatic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRGATIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of Virgatic acid in Salvia plants?
A1: Virgatic acid, a triterpene found in Salvia species, acts as a singlet oxygen quencher. [] This quenching ability, attributed to a charge-transfer energy transfer mechanism, is suggested to protect Salvia plants from photooxygenation, a damaging process caused by singlet oxygen. []
Q2: What other compounds have been identified alongside Virgatic acid in Momordica cochinchinensis Spreng.?
A2: Besides Virgatic acid (also referred to as Momordic acid in the provided abstract), previous research on Momordica cochinchinensis Spreng. led to the isolation of oleanolic acid, its derivative momordic acid (1-oxo-oleanolic acid), and a steroid compound called bessisterol. [] Additionally, a diterpene named columbin, typically found in the Menispermaceae family, has been identified in the roots of this plant. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


